molecular formula C16H23N5O2 B4519706 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B4519706
M. Wt: 317.39 g/mol
InChI Key: NVBDVQSYROAJDW-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the 3-position of the pyridazinone ring and an acetamide side chain linked to a branched 3-methylbutyl group. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The pyrazole moiety enhances metabolic stability and binding affinity to biological targets, while the acetamide side chain contributes to solubility and bioavailability. The 3-methylbutyl group likely improves lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-11(2)7-8-17-15(22)10-20-16(23)6-5-14(19-20)21-13(4)9-12(3)18-21/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBDVQSYROAJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridazine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would likely be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory or antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research on related compounds shows activity against various bacterial strains, suggesting that 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide may also possess similar effects.

Study ReferenceCompound TestedActivityNotes
Pyrazole DerivativesAntibacterialEffective against Gram-positive bacteria
Thiazole DerivativesAntifungalComparable efficacy to established antifungals

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Agricultural Applications

In agricultural science, compounds with pyrazole structures are being explored for their pesticidal properties.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides. Their ability to disrupt pest metabolism makes them valuable in crop protection.

Application TypeTarget PestEfficacy
InsecticideAphidsHigh
FungicideFungal PathogensModerate

Case Studies

Several case studies highlight the effectiveness of similar compounds in real-world applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that a related pyrazole compound reduced bacterial growth by over 60% in vitro when tested against Staphylococcus aureus.
  • Pesticidal Effectiveness :
    • Field trials showed that a pyrazole-based pesticide reduced aphid populations by 75% compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, structural analogs are compared below. Key variations include substitutions on the pyridazinone core, pyrazole modifications, and acetamide side-chain alterations.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone Substituents Acetamide Side Chain Notable Properties/Activities References
Target Compound : 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide 3-(3,5-dimethylpyrazol-1-yl) N-(3-methylbutyl) Enhanced lipophilicity; potential CNS activity
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 3-(3,5-dimethylpyrazol-1-yl) N-(5-isobutyl-1,3,4-thiadiazol-2-yl) Increased metabolic stability; antimicrobial
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide 3-(3,5-dimethylpyrazol-1-yl) N-(6-methylheptan-2-yl) Higher molecular weight; prolonged half-life
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl) Potent enzyme inhibition (e.g., PRMT5); 79% yield
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide 5-chloro; pyrrolidin-3-yl-oxy pyridine N-cyclopropyl Improved target selectivity; kinase inhibition

Key Observations:

Pyridazinone Core Modifications: Chlorination (e.g., 4,5-dichloro in ) enhances target binding but may increase toxicity. Oxygenated substituents (e.g., pyrrolidin-3-yl-oxy in ) improve solubility and hydrogen-bonding interactions.

Pyrazole Substituents :

  • 3,5-Dimethylpyrazole is conserved across analogs (), suggesting its critical role in π-π stacking and steric hindrance.

Acetamide Side Chain :

  • Branched alkyl chains (e.g., 3-methylbutyl, 6-methylheptan-2-yl) boost lipophilicity, favoring blood-brain barrier penetration .
  • Heterocyclic substituents (e.g., 1,3,4-thiadiazol-2-yl in ) introduce additional hydrogen-bond acceptors, enhancing target engagement.
  • Aryl sulfonamide groups (e.g., in ) improve binding to hydrophobic enzyme pockets.

Biological Activities :

  • Antimicrobial activity correlates with thiadiazole-containing side chains .
  • Enzyme inhibition (e.g., PRMT5 in ) is linked to chloro substituents and sulfonamide groups.
  • Kinase selectivity in arises from cyclopropyl and pyridine-oxy moieties.

Biological Activity

N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various research studies and highlighting its potential applications in medicinal chemistry.

Molecular Formula and Structure

The molecular formula of N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is C15_{15}H17_{17}ClN4_{4}O2_{2}. The compound features a pyrazole moiety, a pyridazine core, and an acetamide functional group, contributing to its unique properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyridazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacteria and fungi. In vitro tests revealed that N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has a minimum inhibitory concentration (MIC) in the micromolar range against several pathogens .

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. For example, a study on structurally related compounds indicated that they inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory activity. In animal models, N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide demonstrated significant reductions in inflammatory markers when tested using carrageenan-induced paw edema models .

Analgesic Activity

In preclinical studies, the analgesic effects of this compound were evaluated using the hot plate test and acetic acid-induced writhing test. Results indicated that the compound significantly increased pain threshold and reduced the number of writhes compared to control groups .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC in micromolar range
AnticancerInhibits proliferation in MCF-7, HeLa
Anti-inflammatoryReduces edema in animal models
AnalgesicIncreased pain threshold

Case Study 1: Anticancer Activity

In a study published in 2023, researchers synthesized several derivatives of N-(4-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide. The lead compound exhibited IC50 values below 10 µM against cancer cell lines, indicating strong potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties showed that administration of the compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving modulation of immune responses.

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the pyridazinone moiety.
  • Control stoichiometry of the pyrazole derivative to prevent byproducts like dimerized intermediates.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous pyridazine-pyrazole hybrids. For example, pyrazole protons typically resonate at δ 6.2–6.5 ppm, while pyridazinone carbonyls appear near δ 160–165 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution pattern) by growing single crystals in ethanol/water mixtures. Recent studies on N-phenylpyridazine derivatives demonstrate the utility of this method for confirming bond angles and torsional strain .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 375–380 Da) and detect impurities.

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:
Focus on target-specific assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays). Pyridazine derivatives often exhibit inhibitory effects due to their electron-deficient aromatic systems .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include a positive control (e.g., doxorubicin) and validate results with triplicate replicates.

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from variations in assay conditions or compound stability. Mitigate these by:

  • Standardizing Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and incubation time) .
  • Stability Studies : Use HPLC to assess compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C). Pyridazinone derivatives are prone to hydrolysis in acidic/basic environments .
  • Dose-Response Analysis : Perform IC₅₀ determinations with at least six concentration points to improve reproducibility.

Advanced: What computational strategies can predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the pyridazinone ring’s hydrogen-bonding capacity and the pyrazole’s hydrophobic interactions .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from analogous compounds .
  • MD Simulations : Assess conformational stability in aqueous environments (GROMACS/AMBER) to identify flexible regions impacting binding.

Advanced: How can process control and scale-up challenges be addressed during synthesis?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like pyrazole coupling .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time.
  • Solvent Recovery : Design a distillation setup for ethanol reuse, reducing costs and waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

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